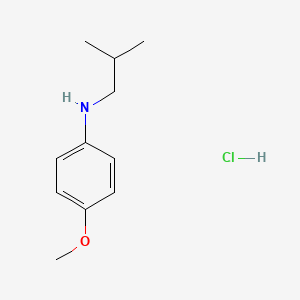

4-methoxy-N-(2-methylpropyl)aniline hydrochloride

Description

Properties

IUPAC Name |

4-methoxy-N-(2-methylpropyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(2)8-12-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGYBURBPOPHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909327-71-4 | |

| Record name | 4-methoxy-N-(2-methylpropyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methylpropyl)aniline hydrochloride can be achieved through a multi-step process. One common method involves the Friedel-Crafts acylation of anisole (methoxybenzene) followed by a Clemmensen reduction to convert the acyl group to an alkane. The final step involves the nitration of the resulting compound .

Industrial Production Methods

In industrial settings, the production of 4-methoxy-N-(2-methylpropyl)aniline hydrochloride often involves large-scale chemical synthesis using similar methods but optimized for efficiency and yield. This includes the use of advanced catalysts and controlled reaction conditions to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methylpropyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methoxy-N-(2-methylpropyl)aniline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylpropyl)aniline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on the context. The exact pathways and targets are still under investigation, but it is known to interact with various cellular components, influencing biochemical processes .

Comparison with Similar Compounds

Schiff Base Derivatives

Example : 4-Methoxy-N-(4-alkoxybenzylidene)aniline () and 4-Methoxy-N-(2-nitrobenzylidene)aniline ().

| Property | 4-Methoxy-N-(2-methylpropyl)aniline HCl | Schiff Base Derivatives |

|---|---|---|

| Structure | Secondary amine (isobutyl group) | Imine (benzylidene group) |

| Solubility | High (due to HCl salt) | Low (neutral, crystalline) |

| Stability | Stable in aqueous media | Hydrolytically sensitive |

| Synthesis | Alkylation + salt formation | Condensation of aniline and aldehyde |

| Applications | Drug candidate (bioavailability focus) | Ligands, coordination chemistry |

N-(2-Chloro-3-aryloxypropyl)amines

Example: N-Benzyl-N-(4-methoxybenzyl)-N-(2-chloro-3-phenoxypropyl)amine ().

| Property | Target Compound | N-(2-Chloro-3-aryloxypropyl)amines |

|---|---|---|

| Substituents | Isobutyl, methoxy | Chloro, phenoxy, benzyl |

| Reactivity | Low (stable secondary amine) | High (SN2 reactivity at chloro site) |

| Bioavailability | Likely favorable (Veber’s criteria) | Reduced (high rotatable bonds) |

- The target compound’s simpler structure aligns better with oral bioavailability guidelines (rotatable bonds ≤10, polar surface area ≤140 Ų) .

Cyclobutane-Containing Analogs

Example : (+)-1-(p-Chlorophenyl)-α-isobutyl-N,N-dimethylcyclobutanemethylamine HCl ().

| Property | Target Compound | Cyclobutane Derivative |

|---|---|---|

| Rigidity | Flexible isobutyl chain | Conformationally constrained |

| Lipophilicity | Moderate (ClogP ~2–3) | High (chlorophenyl, cyclobutane) |

| Pharmacokinetics | Likely better absorption | Potential for prolonged half-life |

Alkyne-Functionalized Analogs

Example : 4-Methoxy-N-(hex-5-yn-1-yl)aniline ().

| Property | Target Compound | Alkyne-Functionalized Analog |

|---|---|---|

| Reactivity | Inert (saturated chain) | Reactive (terminal alkyne for click chemistry) |

| Applications | Drug development | Chemical biology, bioconjugation |

- Key Differences : The alkyne group enables bioorthogonal reactions, expanding utility in probe design but introducing synthetic complexity .

Pharmacological Relevance and Design Considerations

- Salt Form Advantage : The hydrochloride salt improves solubility compared to neutral analogs like Schiff bases or tertiary amines .

- Structural Optimization: Compared to bulkier derivatives (e.g., cyclobutane or chloro-phenoxy), the isobutyl group balances lipophilicity and steric demand, optimizing membrane permeability .

Biological Activity

4-Methoxy-N-(2-methylpropyl)aniline hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Methoxy-N-(2-methylpropyl)aniline hydrochloride has the following chemical structure:

- Molecular Formula : C12H17ClN2O

- CAS Number : 1909327-71-4

The compound features a methoxy group and an aniline structure, which are known to influence its biological activity.

Anticancer Properties

Research indicates that 4-methoxy-N-(2-methylpropyl)aniline hydrochloride exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance, in a study assessing the antiproliferative effects of related compounds, the IC50 values for similar derivatives were found to be below 40 nM, indicating potent activity against cancer cells .

The mechanism by which 4-methoxy-N-(2-methylpropyl)aniline hydrochloride exerts its effects may involve:

- Microtubule Depolymerization : Similar compounds have been shown to disrupt microtubule formation, which is critical for cell division. This disruption can lead to apoptosis in cancer cells .

- Inhibition of Key Enzymes : The compound may interact with specific molecular targets such as kinases involved in cell signaling pathways that regulate cell growth and survival.

Comparative Biological Activity

To better understand the biological activity of 4-methoxy-N-(2-methylpropyl)aniline hydrochloride, it is useful to compare it with structurally related compounds.

| Compound Name | IC50 (nM) | Activity Type |

|---|---|---|

| Compound A | <40 | Antiproliferative |

| Compound B | 53-125 | Antiproliferative |

| Compound C | ~10 | Antitumor Activity |

This table illustrates that while 4-methoxy-N-(2-methylpropyl)aniline hydrochloride shows promising activity, further studies are required to establish its efficacy compared to other compounds.

Case Studies

- In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that compounds similar to 4-methoxy-N-(2-methylpropyl)aniline hydrochloride could significantly reduce cell viability, with some achieving IC50 values as low as 10 nM in sensitive lines .

- Xenograft Models : In vivo studies using xenograft models have indicated that compounds within this class can exhibit significant antitumor effects when administered at appropriate dosages, suggesting potential for therapeutic applications in oncology .

Q & A

Q. What are the recommended synthesis and purification methods for 4-methoxy-N-(2-methylpropyl)aniline hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-methoxy-aniline with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the intermediate, which is then protonated with HCl to form the hydrochloride salt . Purification often employs recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1). Purity validation requires HPLC (C18 column, UV detection at 254 nm) or NMR (¹H and ¹³C) . Key Data:

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding networks (e.g., N–H···Cl interactions in the hydrochloride salt) .

- Spectroscopy: ¹H NMR (DMSO-d₆: δ 1.05 ppm for –CH(CH₃)₂, δ 3.75 ppm for OCH₃) and FT-IR (N–H stretch at 3200–3400 cm⁻¹) confirm functional groups .

- Thermal Analysis: TGA/DSC to assess decomposition temperature (typically >200°C) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods (P271) to avoid inhalation of vapors .

- PPE: Nitrile gloves, lab coat, and safety goggles (P280) .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for hydrochloride salts of similar aniline derivatives?

Methodological Answer: Discrepancies in bond lengths (e.g., N–Cl vs. C–O) may arise from protonation state or solvent effects. Mitigation strategies:

Q. What experimental design considerations optimize the compound’s reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer:

Q. How can researchers resolve discrepancies in pharmacological activity data across studies?

Methodological Answer: Inconsistent IC₅₀ values (e.g., serotonin receptor binding) may stem from assay conditions:

Q. What strategies ensure compound stability during long-term storage for in vivo studies?

Methodological Answer:

- Storage Conditions: -20°C under argon (prevents oxidation of the methoxy group) .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.